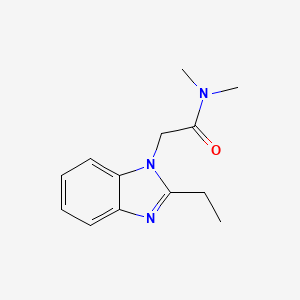
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzothiazepines and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a calcium channel blocker, which could explain its anticonvulsant and anxiolytic properties. Additionally, it has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which could explain its potential use in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone can affect several physiological processes. It has been shown to reduce neuronal excitability, which could explain its anticonvulsant properties. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, which could be due to its modulation of neurotransmitter activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied, and its biological activities have been well-characterized. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, this compound could be investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies could be conducted to investigate the mechanism of action of this compound and its potential use in the modulation of neuronal activity.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to yield the final product. The synthesis of this compound has been well-established, and several modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antipsychotic properties. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-9-11(15-18-10)14(17)16-7-4-8-19-13-6-3-2-5-12(13)16/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPOJXSHRLVQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)


![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)


![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506654.png)
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)